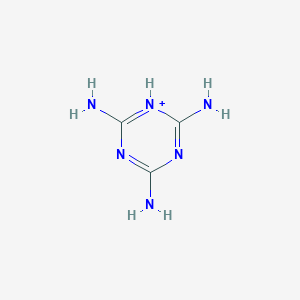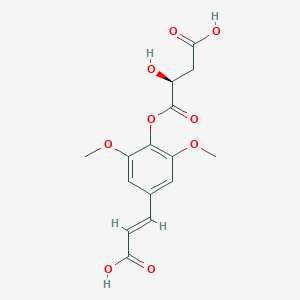![molecular formula C30H37NO7 B1240459 [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate](/img/structure/B1240459.png)
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate is a member of the cytochalasin family, which are fungal secondary metabolites known for their ability to disrupt actin filament dynamics. This compound is derived from the medicinal mushroom Xylaria species and has been studied for its antifungal properties, particularly against yeast and fungal pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate typically involves the isolation of the compound from fungal cultures. The medicinal mushroom Xylaria species BCC 1067 is a common source. The process includes culturing the fungus, extracting the metabolites, and purifying the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield from fungal cultures. Techniques such as fermentation and bioreactor cultivation are being explored to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions: [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites with different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological properties.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various organic reagents can be used depending on the desired functional group.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate has a wide range of scientific research applications:
Mechanism of Action
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate exerts its effects by targeting actin filaments, disrupting their dynamics and leading to cytoskeletal disorganization. This disruption affects various cellular processes, including cell division, motility, and adhesion . The compound also induces the accumulation of reactive oxygen species, leading to cell membrane leakage and reduced cell viability .
Comparison with Similar Compounds
- Cytochalasin D
- Cytochalasin C
- 19,20-Epoxycytochalasin C
- Deacetyl-19,20-epoxycytochalasin C
Comparison: [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate is unique in its specific targeting of actin filaments and its potent antifungal activity. Compared to other cytochalasins, it has shown higher efficacy in disrupting fungal biofilms and inhibiting hyphal formation .
Properties
Molecular Formula |
C30H37NO7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-19-24-29(5,38-24)16(2)21-20(14-18-11-7-6-8-12-18)31-27(34)30(19,21)26(36-17(3)32)22-25(37-22)28(4,35)23(15)33/h6-9,11-13,15-16,19-22,24-26,35H,10,14H2,1-5H3,(H,31,34)/b13-9+/t15-,16-,19-,20-,21-,22+,24-,25-,26+,28-,29+,30-/m0/s1 |
InChI Key |
GSPOYKSHFNFUKI-QAWWVLLQSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2([C@@H]([C@H]5[C@H](O5)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]4CC6=CC=CC=C6)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(C5C(O5)C(C1=O)(C)O)OC(=O)C)C(=O)NC4CC6=CC=CC=C6)C)C |
Synonyms |
19,20-epoxycytochalasin Q |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


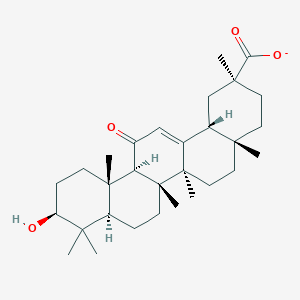
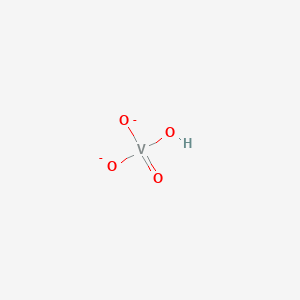
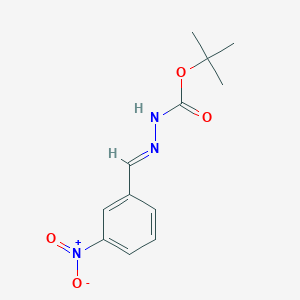
![[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride](/img/structure/B1240386.png)

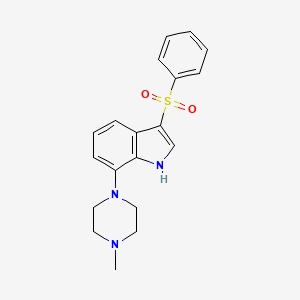
![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)

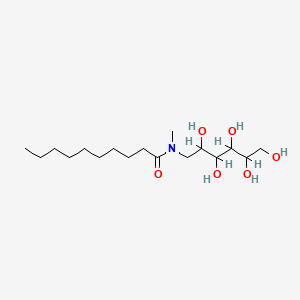
![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-[4-Chloro-3-(4-morpholinylsulfonyl)phenyl]-3-phenylurea](/img/structure/B1240396.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
